N-((5-(呋喃-3-基)吡啶-3-基)甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

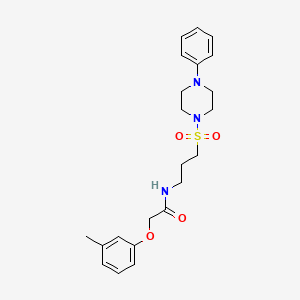

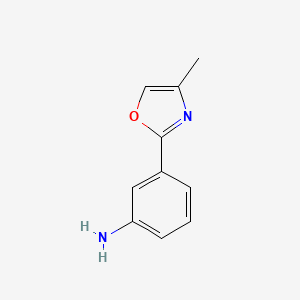

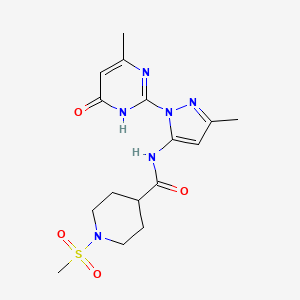

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C15H12N2O3. It belongs to the class of organic compounds known as aralkylamines . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Molecular Structure Analysis

The crystal structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallizes in an orthorhombic lattice with a specific space group .

Chemical Reactions Analysis

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .

科学研究应用

杂环化合物转化

N-((5-(呋喃-3-基)吡啶-3-基)甲基)呋喃-2-甲酰胺及其衍生物在酸性介质中的转化已得到广泛研究,导致开发出新的稠合杂环系统,如吡咯并[1,2-a][1,4]二氮杂环辛。这些转化对于合成具有潜在生物活性的化合物具有重要意义,NMR、IR和MS数据支持了结构分配 (Stroganova, Vasilin, & Krapivin, 2016).

抗原生动物剂

研究表明,N-((5-(呋喃-3-基)吡啶-3-基)甲基)呋喃-2-甲酰胺的衍生物表现出很强的DNA亲和力,使其成为有效的抗原生动物剂。这些化合物已证明对原生动物感染具有显着的体外和体内活性,说明它们作为治疗由原生动物(例如锥虫和疟原虫)引起的疾病的治疗剂的潜力 (Ismail et al., 2004).

合成和亲电取代反应

N-(喹啉-6-基)呋喃-2-甲酰胺的合成及其随后的反应,包括亲电取代,突出了呋喃-2-甲酰胺衍生物的化学多功能性。这些反应促进了各种化合物的发展,具有在药物化学和材料科学中的潜在应用 (El’chaninov & Aleksandrov, 2017).

博莱霉素的扩增

N-((5-(呋喃-3-基)吡啶-3-基)甲基)呋喃-2-甲酰胺的衍生物已被研究其在增强博莱霉素对大肠杆菌的作用中的作用。这项研究有助于制定增强抗生素功效的新策略,特别是在耐药菌株中 (Brown & Cowden, 1982).

神经炎症成像

呋喃-2-甲酰胺衍生物已被开发用于通过靶向CSF1R对小胶质细胞进行PET成像,为研究各种神经精神疾病中的神经炎症提供了一种非侵入性工具。成像技术的这一进步有助于理解小胶质细胞在阿尔茨海默病和帕金森病等疾病中的作用,以及监测针对神经炎症的疗法的效果 (Horti et al., 2019).

属性

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNPAQIOGJPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)